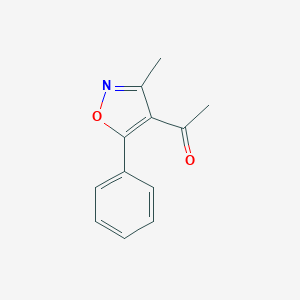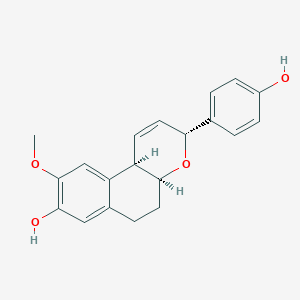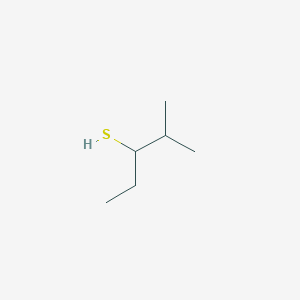
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)
概要
説明
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
- 3-Methyl-5-phenylisoxazole
- 4-Acetyl-5-phenylisoxazole
- 3,5-Dimethylisoxazole
Comparison: Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) is unique due to the presence of both methyl and acetyl groups on the isoxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .
特性
CAS番号 |
127916-08-9 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
正規SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
同義語 |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














